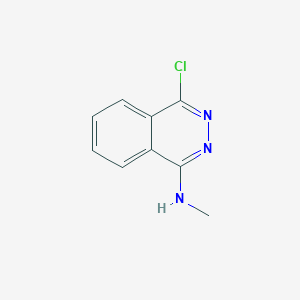

4-chloro-N-methylphthalazin-1-amine

Description

Overview of Phthalazine (B143731) Heterocycles in Organic Synthesis

Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. sci-hub.seelsevierpure.com This structural motif is a cornerstone in organic synthesis, serving as a versatile building block for more complex fused heterocyclic systems. longdom.orgresearchgate.net The reactivity and synthetic utility of the phthalazine nucleus have been extensively investigated, leading to a variety of methods for its synthesis and derivatization. longdom.orgresearchgate.net

The most common synthetic routes to the phthalazine core involve the condensation of 1,2-diacylbenzenes or related o-disubstituted benzene derivatives with hydrazine (B178648) or its derivatives. longdom.orguminho.pt Phthalic anhydrides, phthalimides, and phthalides are also frequently used starting materials that react with hydrazines to form the phthalazinone skeleton, which can be further modified. longdom.org In recent years, modern synthetic techniques such as palladium-catalyzed cross-coupling reactions have been applied to the synthesis of functionalized phthalazines, expanding the accessible chemical space. uminho.pt

Phthalazine derivatives have found wide-ranging applications beyond medicinal chemistry, including as ligands in transition metal catalysis, as components of chemiluminescent materials, and for various optical applications. uminho.pt Their importance is underscored by the continuous development of new synthetic protocols, including green chemistry approaches like one-pot, multi-component reactions under solvent-free conditions. researchgate.net

Structural Significance of Amino-Substituted Phthalazines

The introduction of an amino group to the phthalazine scaffold gives rise to amino-substituted phthalazines, a class of compounds with significant pharmacological importance. researchgate.net The amino group, acting as a potent pharmacophore, can dramatically influence the biological activity of the parent molecule. sci-hub.seresearchgate.net The position and nature of the substituents on the amino group are critical for determining the molecule's interaction with biological targets.

Research has shown that amino-substituted phthalazines exhibit a wide spectrum of biological activities. For example, various 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized and evaluated as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in cardiovascular conditions. nih.govacs.org In these studies, the specific substitution pattern on both the amino group and the phthalazine ring was found to be crucial for inhibitory potency and vasorelaxant activity. nih.govacs.org

Furthermore, amino-substituted phthalazines are key intermediates in the synthesis of a multitude of biologically active compounds, including those with anticancer properties. nih.goviiste.orgresearchgate.net The amino group provides a convenient handle for further chemical modification, allowing for the construction of libraries of diverse molecules for drug discovery programs. The synthesis of 1-amino-4-(2'-thienyl)phthalazine derivatives from their corresponding chloro-precursors highlights a common strategy for introducing amino functionality. uminho.pt

Research Context of Halogenated N-Alkylphthalazin-1-amines

Within the broader family of amino-substituted phthalazines, halogenated N-alkylphthalazin-1-amines represent a specific subclass with significant research interest. The compound 4-chloro-N-methylphthalazin-1-amine is a member of this family. The presence of a halogen atom, such as chlorine, at the 4-position of the phthalazine ring significantly modulates the electronic properties and lipophilicity of the molecule. semanticscholar.org This can lead to enhanced biological activity and improved pharmacokinetic profiles. semanticscholar.orgnih.govmdpi.com

The general synthetic approach to N-substituted 1-aminophthalazines often involves the nucleophilic substitution of a chloro group at the 1-position of a 1-chlorophthalazine (B19308) precursor with a suitable amine. For instance, the synthesis of N-(4-chlorophenyl)-4-methylphthalazin-1-amine is achieved by reacting 1-chloro-4-methyl-phthalazine with p-chloroaniline. nih.govsemanticscholar.org A similar strategy would be employed for the synthesis of this compound, where 1,4-dichlorophthalazine (B42487) is reacted with methylamine (B109427).

Research into halogenated phthalazines has been particularly fruitful in the area of oncology. Many 1-chloro-4-substituted phthalazine derivatives have been designed and synthesized as potential anticancer agents, with a notable focus on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govsemanticscholar.org Studies have shown that the presence of a chloro group at the 4-position can be favorable for VEGFR-2 inhibitory activity compared to methyl or unsubstituted analogs, possibly due to increased lipophilicity. semanticscholar.org The N-alkylamino side chain at the 1-position also plays a crucial role in the molecule's interaction with the target enzyme. While specific research findings on this compound itself are not extensively detailed in publicly available literature, the extensive research on its close analogs provides a strong rationale for its investigation as a potentially bioactive compound.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N-methylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-11-9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEYGGNOVQXDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423377 | |

| Record name | 4-chloro-N-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-85-3 | |

| Record name | 4-chloro-N-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Methylphthalazin 1 Amine

Precursor Synthesis and Functionalization Strategies

The synthesis of 4-chloro-N-methylphthalazin-1-amine often involves a multi-step approach that begins with the construction of functionalized phthalazine (B143731) precursors. These strategies are designed to build the core heterocyclic structure and introduce the necessary substituents in a controlled manner.

Synthesis of 1-Chloro-4-substituted Phthalazines as Key Intermediates

A common and critical step in the synthesis of phthalazine derivatives is the preparation of 1-chloro-4-substituted phthalazines. These compounds serve as versatile intermediates, with the chlorine atom at the 1-position acting as a good leaving group for subsequent nucleophilic substitution reactions.

Several synthetic routes have been established for this purpose:

Cyclization and Chlorination of Phthalazinones: A widely used method involves the cyclization of suitably substituted o-benzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) to form phthalazin-1(2H)-ones. nih.gov These phthalazinone intermediates are then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the corresponding 1-chlorophthalazines. nih.govnih.govderpharmachemica.comsci-hub.se For instance, phthalic anhydride (B1165640) can undergo a Friedel-Crafts acylation, followed by hydrazinolysis and subsequent chlorination to produce 1-chloro-4-aryl-phthalazines. sci-hub.se Similarly, starting from phthalic anhydride, cyclization with hydrazine hydrate in acetic acid followed by refluxing with POCl₃ can yield 1,4-dichlorophthalazine (B42487). nih.gov

Multi-step Synthesis from Phthalimides: A general three-step synthesis has been described that starts with N,N-dimethylaminophthalimide. This precursor undergoes a selective monoaddition of various organometallic reagents to create 3-substituted 3-hydroxyisoindolinones. These intermediates are then reacted with hydrazine to form the phthalazinone, which is subsequently chlorinated with POCl₃ to afford a range of 4-substituted 1-chlorophthalazines. nih.gov

Substitution on Dihalogenated Phthalazines: Commercially available 1,4-dichlorophthalazine can be used as a starting material. longdom.org By carefully controlling the reaction conditions, a selective nucleophilic substitution can be performed at the 4-position to introduce a substituent, leaving the chlorine atom at the 1-position intact for further functionalization. longdom.org

The following table summarizes various starting materials and reagents used for the synthesis of key 1-chloro-4-substituted phthalazine intermediates.

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| Substituted o-benzoylbenzoic acid | Hydrazine hydrate | 4-Substituted phthalazin-1(2H)-one | 1-Chloro-4-substituted phthalazine | nih.gov |

| Phthalic anhydride | Diphenyl ether, AlCl₃, Hydrazine hydrate, POCl₃/PCl₅ | 4-(4-phenoxyphenyl)phthalazin-1(2H)-one | 1-Chloro-4-(4-phenoxyphenyl)phthalazine | derpharmachemica.comsci-hub.se |

| N,N-dimethylaminophthalimide | Organometallic reagents, Hydrazine, POCl₃ | 3-Substituted 3-hydroxyisoindolinone | 4-Substituted 1-chlorophthalazine (B19308) | nih.gov |

| Phthalic anhydride | Hydrazine hydrate, POCl₃ | Phthalazin-1,4-dione | 1,4-Dichlorophthalazine | nih.gov |

Preparation of Phthalazin-1-amine Scaffolds for N-Methylation

Once a suitable 1-chlorophthalazine intermediate is obtained, the next strategic step can be the introduction of an amino group, which is subsequently methylated.

The formation of the phthalazin-1-amine scaffold is typically achieved through a nucleophilic aromatic substitution reaction. The electron-deficient nature of the phthalazine ring system facilitates the displacement of the halogen atom at the 1-position by an amine nucleophile. longdom.orglongdom.org While mechanistically a substitution, this key bond-forming step results in the addition of the amine moiety to the phthalazine core.

This reaction is quite general, and a variety of primary and secondary amines can be used to generate diverse phthalazin-1-amine derivatives. longdom.org For example, 1-chlorophthalazines are reacted with amines like p-phenylenediamine (B122844) in butanol to afford N¹-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov The resulting primary or secondary aminophthalazine can then, in principle, be subjected to an N-methylation step to install the methyl group on the exocyclic nitrogen. The alkylation of similar heterocyclic systems, such as the nitrogen atom in phthalazinones using methyl iodide, has been reported, suggesting the feasibility of this approach. nih.gov

Direct Synthesis Routes via Amination Reactions

Direct synthesis routes offer a more streamlined approach to this compound by forming the N-methylamino group in a single conceptual step from a chlorinated precursor.

Nucleophilic Substitution of Halogen with Methylamine (B109427)

The most direct synthetic pathway to this compound involves the nucleophilic substitution of a chlorine atom on the phthalazine ring with methylamine. This reaction leverages the reactivity of a 1,4-dihalophthalazine, where one halogen atom is displaced by methylamine. The general principle of reacting 1-halogeno- or 1,4-dihalogenophthalazines with primary or secondary amines is well-established. longdom.orglongdom.org

In this specific case, starting with a compound like 1,4-dichlorophthalazine, one of the chlorine atoms can be selectively replaced by a methylamino group. The challenge in this approach lies in controlling the selectivity, as the initial product, this compound, is itself a nucleophile and can potentially react with another molecule of the starting material, leading to a disubstituted product. chemguide.co.uk

The success of the nucleophilic substitution reaction with methylamine is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and concentration is critical to maximize the yield of the desired monosubstituted product and minimize side reactions.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Various solvents have been employed for similar nucleophilic substitutions on chlorophthalazines, including dioxane, jocpr.com butanol, nih.gov ethanol (B145695), nih.govmdpi.com and xylene. jocpr.com The polarity of the solvent can affect the solubility of the reactants and stabilize the transition state. For instance, a higher proportion of water in a water/ethanol mixture tends to favor nucleophilic substitution over elimination. savemyexams.com

Temperature: These reactions often require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. nih.govjocpr.commdpi.com However, in some cases, lower temperatures can provide better selectivity. For example, a reaction between a chloro-substituted heterocycle and aqueous methylamine has been effectively carried out at 0-3°C. researchgate.net

Base and Concentration: A base, such as triethylamine (B128534), is frequently added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile. nih.govjocpr.com Using an excess of the amine nucleophile (in this case, methylamine) can also serve this purpose and help drive the reaction to completion. chemguide.co.uksavemyexams.com The concentration of the reactants can also be a key factor, with higher concentrations potentially favoring undesired elimination reactions. savemyexams.com

The table below provides examples of reaction conditions used for nucleophilic substitution on chlorophthalazines.

| Chlorophthalazine Substrate | Nucleophile | Solvent | Conditions | Reference |

| 1-Chloro-4-methyl-phthalazine | p-Chloroaniline | Butanol | Reflux, 2h, with Triethylamine | nih.gov |

| 1,4-Dichloro-5-methylphthalazine | Benzoic hydrazide | Xylene | Reflux, 24h, with Triethylamine | jocpr.com |

| 4-Benzyl-1-chlorophthalazine | Ethylenediamine | Ethanol | Boiling | mdpi.com |

| 4-Chloropicolinoyl chloride | 40% aq. Methylamine | - | 0-3°C, 4h | researchgate.net |

These findings from related syntheses provide a foundational framework for optimizing the direct amination of a dichlorophthalazine with methylamine to efficiently produce this compound.

Role of Stoichiometric Ratios in Reaction Yields

The stoichiometry of reactants is a critical parameter in the synthesis of phthalazine derivatives, directly influencing reaction yield and purity. In synthetic pathways involving cyclization with hydrazine or its derivatives to form the phthalazinone ring, the ratio of the hydrazine to the intermediate is crucial. For instance, in related preparations, maintaining a slight excess of hydrazine, such as a 1:1.2 ratio of the intermediate to hydrazine, has been found to be essential for minimizing the formation of side products and maximizing the yield of the desired cyclic structure.

In subsequent derivatization steps, such as amination, the molar ratios of the phthalazine substrate, the amine, the catalyst, and the base must be precisely controlled. In palladium-catalyzed reactions, the ligand-to-metal ratio can determine the nature of the active catalytic species, affecting its stability and reactivity. Similarly, the ratio of the base to the halide substrate is critical for ensuring the reaction proceeds to completion without promoting unwanted side reactions. The stoichiometry can also be influenced by external factors such as pH, which can dictate the dominant species in equilibrium, as seen in the formation of metal complexes where ligand-to-metal ratios can vary.

Catalytic Amination Strategies

Catalytic amination, particularly palladium-catalyzed cross-coupling, stands out as a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl amines, including N-methylphthalazinamines. nih.govnih.gov These strategies are indispensable in modern organic synthesis and medicinal chemistry for their efficiency in forming carbon-nitrogen (C-N) bonds. nih.govnih.gov The development of sophisticated catalyst systems has enabled the coupling of a wide array of aryl or heteroaryl halides with various amines under increasingly mild conditions. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling of Halophthalazines with Methylamine

The direct synthesis of N-methylphthalazin-1-amines can be efficiently achieved through the palladium-catalyzed cross-coupling of a corresponding halophthalazine, such as 1-chloro- or 1-bromophthalazine, with methylamine. This reaction, a variation of the Buchwald-Hartwig amination, involves the reaction of a halo-substituted phthalazine with methylamine in the presence of a palladium catalyst and a suitable base. nih.govnih.govsemanticscholar.org

The general procedure involves heating the halophthalazine substrate with methylamine (which can be used as a solution in water or an organic solvent) in the presence of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (such as NaOt-Bu, Cs₂CO₃, or K₂CO₃) in an inert solvent like toluene, dioxane, or DMF. nih.govsemanticscholar.orgnih.gov For example, 1-chloro-4-methyl-phthalazine has been reacted with amines like p-chloroaniline in refluxing butanol with triethylamine as the base to achieve the desired N-substituted product. nih.govsemanticscholar.org This demonstrates a viable pathway that can be adapted for methylation. While copper-catalyzed Ullmann-type reactions are also a known method for aryl amination with aqueous methylamine, palladium catalysis often offers broader functional group tolerance and higher efficiency under milder conditions. organic-chemistry.org

Table 1: Key Components in Palladium-Catalyzed Amination of Halophthalazines

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Halophthalazine | 1-Chlorophthalazine, 1-Bromo-2-methylphthalazin-1(2H)-one | Electrophilic coupling partner |

| Amine | Methylamine, Aniline, Cyclopentylamine | Nucleophilic coupling partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BrettPhos, RuPhos, BINAP, DavePhos | Stabilizes and activates the Pd catalyst |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and neutralizes HX |

| Solvent | Toluene, Dioxane, DMF, tert-Amyl alcohol | Provides the reaction medium |

Ligand Selection and System Design in Catalytic Amination

The success of palladium-catalyzed amination is highly dependent on the choice of ligand coordinated to the palladium center. nih.govrsc.org The evolution of ligands from simple triarylphosphines to sterically hindered, electron-rich dialkylbiaryl phosphines has dramatically expanded the scope and efficiency of these reactions. rsc.orgresearchgate.net These advanced ligands are designed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and reductive elimination of the aminated product from the Pd(II) intermediate. nih.govnih.gov

For challenging couplings, such as those involving heteroaryl chlorides, ligands must be both sterically demanding and electron-rich. nih.gov This combination promotes the formation of a reactive monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step. nih.govresearchgate.net The selection of the base and solvent system is also integral to the system design, as it must be compatible with the substrates and the catalytic system to ensure high yields. nih.gov

Table 2: Selected Ligands for Palladium-Catalyzed C-N Cross-Coupling

| Ligand Name | Ligand Class | Typical Applications & Characteristics | Reference(s) |

|---|---|---|---|

| BINAP | Bidentate Phosphine | Early generation chelating ligand, effective in some aminations. | nih.govnih.gov |

| DavePhos | Dialkylbiaryl Phosphine | Effective for a range of aminations, used in process chemistry. | nih.gov |

| BrettPhos | Dialkylbiaryl Phosphine | Provides very broad scope for coupling 1° amines with aryl/heteroaryl halides. | nih.gov |

| RuPhos | Dialkylbiaryl Phosphine | Complements BrettPhos, particularly effective for coupling 2° amines. | nih.gov |

| cataCXium® P | N-Arylindolyl Phosphine | Effective for amination of aryl and heteroaryl chlorides. | researchgate.net |

| KPhos | Dialkyl Biheteroaryl Phosphine | Suppresses side reactions in aminations using aqueous ammonia (B1221849) and hydroxide (B78521) bases. | organic-chemistry.orgunimi.it |

Reductive Amination Approaches to N-Methylphthalazin-1-amines

Reductive amination offers an alternative pathway for the synthesis of N-methylphthalazin-1-amines, starting from a carbonyl precursor. wikipedia.org This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org This approach is widely used as it can be performed as a one-pot reaction under mild conditions and avoids the over-alkylation problems that can occur with direct alkylation methods. wikipedia.orgmasterorganicchemistry.com

In the context of phthalazine synthesis, a suitable phthalazinone or a related keto-phthalazine derivative could serve as the carbonyl component. Reaction with methylamine would generate an N-methyl imine intermediate. Subsequent reduction of this imine would yield the target this compound. This strategy has been noted for preparing substituted phthalazinone derivatives. nih.gov

Reduction of Imine Intermediates

The critical step in reductive amination is the reduction of the imine intermediate formed from the condensation of the carbonyl compound and the amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's reactivity and the reaction conditions.

A key advantage of this method is the ability to use reducing agents that are selective for the imine C=N bond over the precursor carbonyl C=O bond. Sodium cyanoborohydride (NaBH₃CN) is a classic example of such a reagent, allowing the entire reaction to be performed in a single pot. masterorganicchemistry.comlibretexts.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and effective reducing agent for this purpose. masterorganicchemistry.com For less sensitive substrates, the more common sodium borohydride (B1222165) (NaBH₄) can also be used after the initial imine formation is complete. masterorganicchemistry.com The process is highly controlled, as the imine only forms once on the amine, preventing the multiple alkylation issues common with other methods. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features | Reference(s) |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, cost-effective reductant. Can also reduce aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. Ideal for one-pot reactions. | masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective alternative to NaBH₃CN, avoids cyanide waste. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A "green" chemistry approach for direct reductive amination. | wikipedia.org |

Derivatization from Related Phthalazinone Structures

A highly effective and common strategy for synthesizing 4-substituted-1-aminophthalazines is through the chemical modification of a pre-formed phthalazinone ring system. This approach typically involves a two-step sequence: conversion of a phthalazinone to a more reactive intermediate, followed by nucleophilic substitution.

The synthesis often begins with a phthalazinone, which can be prepared by the cyclization of a suitable benzoic acid derivative with hydrazine. nih.govsemanticscholar.org This phthalazinone is then activated by converting its lactam oxygen into a better leaving group. A standard method for this activation is chlorination using reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield a 1-chlorophthalazine intermediate. nih.govsemanticscholar.orgjst.go.jp

This 1-chlorophthalazine derivative is now an excellent electrophile for nucleophilic aromatic substitution. The final step is the reaction of this chloro-intermediate with the desired amine—in this case, methylamine. This substitution reaction, typically conducted by heating in a suitable solvent such as ethanol or butanol, displaces the chloride ion to form the final C-N bond, yielding the target this compound. nih.govsemanticscholar.orgjst.go.jp An alternative, related approach involves the bromination of the phthalazinone at the 4-position, followed by a palladium-catalyzed amination of the resulting 4-bromophthalazinone. nih.govbeilstein-journals.orgresearchgate.net

Alkylation of 4-Aminophthalazin-1(2H)-one with Methylating Agents

A crucial step in one of the synthetic pathways towards N-substituted phthalazinones is the alkylation of a pre-existing phthalazinone core. In the context of synthesizing compounds related to this compound, the methylation of 4-aminophthalazin-1(2H)-one is a noteworthy reaction. This process introduces the methyl group at the N-2 position of the phthalazinone ring system.

The alkylation is typically carried out by treating 4-aminophthalazin-1(2H)-one with a suitable methylating agent in the presence of a base. The base serves to deprotonate the nitrogen atom of the phthalazinone ring, thereby increasing its nucleophilicity and facilitating the subsequent reaction with the electrophilic methylating agent.

Detailed Research Findings:

Research has shown that the N-alkylation of phthalazinones can be achieved with various alkylating agents. For the specific case of methylation, reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly employed. The choice of base and solvent system is critical to ensure high yields and selectivity. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) have been successfully used to deprotonate the phthalazinone nitrogen, leading to the formation of the corresponding sodium salt. This intermediate then readily reacts with the methylating agent. nih.gov

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the N-methylated product while minimizing potential side reactions, such as O-alkylation or methylation of the exocyclic amino group. Studies on related phthalazinone systems have demonstrated that N-alkylation is a versatile and efficient method for introducing a variety of alkyl groups onto the phthalazinone scaffold. nih.gov

Table 1: Parameters for the Alkylation of 4-Aminophthalazin-1(2H)-one

| Parameter | Details | Source(s) |

| Starting Material | 4-Aminophthalazin-1(2H)-one | nih.gov |

| Methylating Agent | Methyl iodide, Dimethyl sulfate | |

| Base | Sodium hydride (NaH) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| General Conditions | The reaction is typically stirred at room temperature. | nih.gov |

The product of this reaction is 4-amino-2-methylphthalazin-1(2H)-one. To arrive at the final target compound, this compound, this intermediate would require further chemical transformations. Specifically, the amino group at the 4-position would need to be converted to a chloro group. This is typically achieved through a Sandmeyer-type reaction or by direct chlorination of a precursor phthalazinone.

For instance, phthalazinone derivatives can be chlorinated using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). longdom.orglongdom.org This chlorination step would convert the keto-like oxygen at the 1-position of the phthalazinone ring into a chloro group, leading to the formation of a chlorophthalazine derivative. The reaction of 1,4-dichlorophthalazine with methylamine has been reported to yield this compound. longdom.orglongdom.org This suggests an alternative and more direct route starting from 1,4-dichlorophthalazine, which can be prepared from phthalic anhydride. nih.gov

Table 2: Illustrative Chlorination Conditions for Phthalazinone Derivatives

| Parameter | Details | Source(s) |

| Starting Material | Phthalazinone derivative | longdom.orglongdom.org |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | longdom.orglongdom.org |

| General Conditions | The reaction is often carried out at elevated temperatures. | longdom.org |

Reaction Mechanisms and Kinetic Investigations of 4 Chloro N Methylphthalazin 1 Amine

Mechanistic Pathways of Substitution Reactions

The primary reaction pathway for halogenated N-heterocyclic compounds like 4-chloro-N-methylphthalazin-1-amine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the phthalazine (B143731) ring, further enhanced by the presence of the nitrogen atoms, facilitates attack by nucleophiles.

Nucleophilic aromatic substitution on the phthalazine core is a well-established process for introducing various functional groups. nih.govbeilstein-journals.org The reaction typically involves the displacement of a halide, in this case, the chlorine atom at the 4-position, by a nucleophile. nih.gov The presence of electron-withdrawing groups on an aromatic ring generally accelerates these reactions. pressbooks.pubmasterorganicchemistry.com

The reactivity of aryl halides in nucleophilic substitution reactions is distinct from that of alkyl halides. The direct displacement mechanisms, SN1 and SN2, are generally disfavored for compounds like this compound.

SN1 Mechanism: This pathway is unlikely because it would require the formation of a highly unstable aryl cation after the departure of the chloride ion. The electronic repulsion from the lone pairs of the ring nitrogen atoms would further destabilize such a cation. pressbooks.pub

SN2 Mechanism: A backside attack, characteristic of the SN2 mechanism, is sterically hindered by the aromatic ring itself. pressbooks.pub

Addition-Elimination (SNAr) Mechanism: This is the most prevalent mechanism for nucleophilic substitution on electron-poor aromatic and heteroaromatic rings. pressbooks.pubmasterorganicchemistry.com The reaction proceeds in two steps: initial nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub For phthalazine derivatives, the electron-withdrawing nature of the fused benzene (B151609) ring and the two nitrogen atoms stabilizes the negative charge of this intermediate, making the SNAr pathway highly favorable. masterorganicchemistry.com Recent studies on other aromatic systems suggest that some SNAr reactions may proceed via a concerted mechanism, where bond formation and bond-breaking occur in a single step, bypassing a stable intermediate. bris.ac.uknih.govnih.gov

Table 1: Comparison of Potential Substitution Mechanisms

| Mechanism | Feasibility for this compound | Rationale |

|---|---|---|

| SN1 | Highly Unlikely | Involves the formation of an unstable aryl cation. pressbooks.pub |

| SN2 | Highly Unlikely | Steric hindrance prevents the required backside attack. pressbooks.pub |

| Addition-Elimination (SNAr) | Highly Likely | The electron-deficient phthalazine ring stabilizes the anionic intermediate. pressbooks.pubmasterorganicchemistry.com |

| Concerted SNAr | Possible | Recent computational and experimental evidence suggests this pathway is possible for certain aromatic systems. bris.ac.uknih.gov |

The anionic intermediate formed during the SNAr reaction is known as a Meisenheimer complex or Jackson-Meisenheimer complex. wikipedia.org This species is a key feature of the stepwise addition-elimination mechanism.

The formation of the Meisenheimer complex is typically the rate-determining step of the SNAr reaction. masterorganicchemistry.com The complex is characterized by the temporary loss of aromaticity and the presence of a negatively charged, sp³-hybridized carbon atom in the ring. The stability of this complex is crucial for the reaction to proceed. In the case of substituted phthalazines, the negative charge can be delocalized onto the electron-withdrawing nitrogen atoms of the heterocyclic ring. wikipedia.org While often transient, stable Meisenheimer complexes have been isolated and characterized in reactions involving highly electron-poor arenes. wikipedia.orgnih.gov The decomposition of the Meisenheimer complex occurs through the expulsion of the leaving group (chloride), which restores the aromatic system.

Recent research has brought forward the idea that in some SNAr reactions, the species traditionally considered a Meisenheimer intermediate might, in fact, be a transition state in a concerted mechanism. bris.ac.uknih.gov

The substituents on the phthalazine ring play a critical role in directing the course of substitution reactions.

Chlorine Substituent: The chlorine atom at the 4-position has a dual role. Its inductive electron-withdrawing effect makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. Secondly, it serves as a good leaving group, facilitating the completion of the substitution reaction. nih.gov

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Oxidative and Reductive Transformations of the Phthalazine Core

The phthalazine nucleus is susceptible to both oxidative and reductive transformations.

Oxidation: The phthalazine ring can be oxidized under various conditions. For example, reaction with peroxy acids can lead to the formation of phthalazine N-oxides. thieme-connect.de Enzymatic oxidation of the parent phthalazine molecule by liver enzymes, such as aldehyde oxidase, results in the formation of 1-phthalazinone. nih.gov Treatment with strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyridazine-4,5-dicarboxylic acid. thieme-connect.de

Reduction: While less commonly described for this specific derivative, phthalazine systems can undergo reduction. Catalytic hydrogenation can reduce the heterocyclic ring. The synthesis of related phthalazine derivatives has involved the reduction of a nitro group on an attached phenyl ring to an amino group using reagents like SnCl₂·2H₂O, indicating the stability of the phthalazine core under these reductive conditions. balikesir.edu.tr

Kinetic Studies of Reactivity

While specific kinetic studies for the nucleophilic substitution reactions of this compound are not extensively documented in the available literature, the kinetics of such reactions on analogous systems, like 4-chloro-2-nitrophenyl benzoates, have been investigated. koreascience.kr These studies reveal that the reactions typically follow second-order kinetics, with the rate being dependent on the concentrations of both the phthalazine substrate and the nucleophile.

Kinetic investigations on similar SNAr reactions have shown that the rate-determining step can change depending on the reaction conditions, such as the basicity of the incoming nucleophile. koreascience.kr For instance, with weakly basic nucleophiles, the formation of the Meisenheimer complex (the addition step) is rate-limiting. However, with strongly basic nucleophiles, the breakdown of the intermediate to products can become the slower step. koreascience.kr Hammett and Brønsted plots are common tools used in these studies to elucidate the influence of electronic effects of substituents and the basicity of the nucleophile on the reaction mechanism. koreascience.kr

Table 2: Factors Influencing SNAr Reaction Kinetics

| Factor | Influence on Reaction Rate |

|---|---|

| Nucleophile Strength | Stronger nucleophiles generally increase the rate of the initial addition step. |

| Solvent Polarity | Polar aprotic solvents are often favored as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Leaving Group Ability | A better leaving group (e.g., F > Cl > Br > I in many SNAr reactions) can increase the rate of the elimination step. masterorganicchemistry.com |

| Substituent Effects | Electron-withdrawing groups on the aromatic ring stabilize the Meisenheimer complex, increasing the reaction rate. pressbooks.pub |

Determination of Reaction Rates and Orders

The reaction of this compound with a nucleophile, such as an amine or an alkoxide, is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism typically involves two steps: the initial attack of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group.

The rate of such a reaction is expected to be dependent on the concentrations of both the this compound substrate and the incoming nucleophile. Therefore, the reaction is likely to follow second-order kinetics, with the rate law expressed as:

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. The determination of these reaction rates and orders would experimentally involve monitoring the change in concentration of a reactant or product over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile). ksu.edu.salibretexts.org Spectrophotometric methods are commonly employed for such kinetic studies. koreascience.kr

Illustrative Data Table for Reaction Rate Determination:

While specific experimental data for this compound is not available in the surveyed literature, the following table illustrates how data for its reaction with a hypothetical nucleophile (e.g., piperidine) in a given solvent at a constant temperature would be presented.

| [this compound] (mol/L) | [Piperidine] (mol/L) | Initial Rate (mol/L·s) |

| 0.01 | 0.1 | Hypothetical Value 1 |

| 0.02 | 0.1 | Hypothetical Value 2 |

| 0.01 | 0.2 | Hypothetical Value 3 |

This table is for illustrative purposes only, as specific experimental data is not publicly available.

Activation Parameter Analysis (e.g., Eyring Equation)

To gain deeper insight into the transition state of the reaction, activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) would be determined. This is achieved by measuring the rate constant (k) at various temperatures and applying the Eyring equation:

ln(k/T) = -ΔH‡/R(1/T) + ln(kB/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T (an Eyring plot) would yield a straight line from which ΔH‡ and ΔS‡ can be calculated. A negative entropy of activation is typically expected for bimolecular reactions like the SNAr mechanism, as two reactant molecules combine to form a more ordered transition state. ksu.edu.sa

Illustrative Table of Activation Parameters:

The following table is a hypothetical representation of activation parameters for the reaction of this compound with a nucleophile.

| Parameter | Hypothetical Value |

| Enthalpy of Activation (ΔH‡) | e.g., 50-70 kJ/mol |

| Entropy of Activation (ΔS‡) | e.g., -80 to -120 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | Calculated from ΔH‡ and ΔS‡ |

This table is for illustrative purposes only, as specific experimental data is not publicly available.

Effects of Catalysis on Reaction Kinetics

The nucleophilic substitution reactions of chlorophthalazines can be influenced by catalysts. For instance, palladium-catalyzed amination reactions are common for related halo-heterocycles, significantly enhancing the reaction rate and yield. nih.gov While typically used for less reactive aryl halides, such catalytic systems could potentially be applied to this compound to facilitate reactions with weaker nucleophiles. The catalytic cycle would involve oxidative addition, coordination of the amine, and reductive elimination.

Additionally, in reactions involving proton transfer steps, general acid or base catalysis might be observed. For example, if the departure of the leaving group is the rate-determining step, a Brønsted acid could protonate the nitrogen of the phthalazine ring, increasing its electron-withdrawing ability and accelerating the reaction. Conversely, a Brønsted base could assist in deprotonating the nucleophile, increasing its nucleophilicity.

Computational and Experimental Insights into Reactivity Modulators

Impact of N-Substituents on Aminonitrene Intermediate Reactivity

While the primary reactivity of this compound involves nucleophilic substitution at the C4 position, the amino group and its substituent can play a role in modulating the electronic properties of the molecule. The N-methyl group is an electron-donating group through induction. libretexts.org This electron donation can slightly decrease the electrophilicity of the phthalazine ring compared to an unsubstituted amino group, potentially leading to a modest decrease in the rate of nucleophilic attack. The lone pair on the nitrogen atom is a key factor in the chemistry of amines, influencing their basicity and nucleophilicity. uomustansiriyah.edu.iq In heterocyclic systems, the position and nature of substituents significantly affect the electron distribution. rsc.org

The concept of an aminonitrene intermediate is more relevant to reactions involving the amino group itself, such as rearrangements or oxidations, rather than the nucleophilic substitution at the distal chloro position. However, the electronic nature of the N-substituent would be critical in determining the stability and subsequent reactivity of such an intermediate were it to be formed.

Solvent Effects on Reaction Energetics and Yields

In contrast, polar protic solvents, while also capable of stabilizing the intermediate, can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. chemrxiv.org The effect of the solvent can be complex, as it influences the stability of the reactants, transition states, and intermediates. bris.ac.uk Experimental studies on related systems often show a dramatic increase in reaction rate when moving from nonpolar to polar aprotic solvents. psgcas.ac.in

Illustrative Table of Solvent Effects on Reaction Rate:

This table provides a hypothetical illustration of how the second-order rate constant (k) for the reaction of this compound with a nucleophile might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Hypothetical Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Chloroform | 4.8 | e.g., 10 |

| Acetone | 21 | e.g., 103 |

| DMF | 37 | e.g., 105 |

| DMSO | 47 | e.g., 106 |

This table is for illustrative purposes only, as specific experimental data is not publicly available.

Spectroscopic and Structural Elucidation of 4 Chloro N Methylphthalazin 1 Amine

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 4-chloro-N-methylphthalazin-1-amine is expected to display several characteristic absorption bands that confirm the presence of its key structural features. The secondary amine (N-H) group typically shows a moderate absorption band in the region of 3300-3500 cm⁻¹. semanticscholar.org The stretching vibration of the carbon-chlorine (C-Cl) bond is anticipated in the fingerprint region, generally between 785 and 540 cm⁻¹. The spectrum will also be characterized by absorptions corresponding to the phthalazine (B143731) core. The carbon-nitrogen double bond (C=N) of the heterocyclic ring is expected to absorb in the 1610-1660 cm⁻¹ range. jst.go.jp Aromatic C=C stretching vibrations from the fused benzene (B151609) ring typically appear as a series of peaks between 1450 and 1600 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are usually observed as a group of weak to moderate bands above 3000 cm⁻¹. semanticscholar.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analogs |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | semanticscholar.org |

| C-H (Aromatic) | Stretching | 3000 - 3100 | semanticscholar.org |

| C=N (Imine) | Stretching | 1610 - 1660 | jst.go.jpbeilstein-journals.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | beilstein-journals.org |

| C-Cl (Chloroalkane) | Stretching | 540 - 785 | - |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound would provide precise information on the number and types of protons present. The aromatic protons on the phthalazine ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system. semanticscholar.orgbeilstein-journals.org These four protons would likely appear as a complex multiplet or as distinct doublets and triplets, showing coupling to their adjacent protons. The proton of the secondary amine (N-H) is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration, but it is often observed downfield. semanticscholar.org The three protons of the N-methyl group (N-CH₃) would appear as a sharp singlet in the upfield region, likely around δ 2.9-3.8 ppm. semanticscholar.orgbeilstein-journals.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Analogs |

|---|---|---|---|

| Aromatic-H (Phthalazine ring) | 7.5 - 8.5 | Multiplet (m) | semanticscholar.orgbeilstein-journals.org |

| N-H (Amine) | Variable, potentially >10 | Broad Singlet (br s) | semanticscholar.org |

| N-CH₃ (Methyl) | 2.9 - 3.8 | Singlet (s) | semanticscholar.orgbeilstein-journals.org |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon backbone. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons of the aromatic and heteroaromatic rings typically resonate in the δ 120-150 ppm region. beilstein-journals.org The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the amine group (C-N) would have their chemical shifts significantly influenced by these electronegative atoms, appearing in the more downfield part of the aromatic region. The methyl carbon (N-CH₃) is expected to appear significantly upfield, generally in the δ 20-40 ppm range. beilstein-journals.org Quaternary carbons, those not bonded to any hydrogens, are also readily identified and often show weaker signals. ucl.ac.uk

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference Analogs |

|---|---|---|

| Aromatic/Heteroaromatic Carbons (C, CH) | 120 - 155 | beilstein-journals.orgmdpi.com |

| N-CH₃ (Methyl) | 20 - 40 | beilstein-journals.org |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in confirming the structural assembly of the molecule. A COSY experiment correlates protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the phthalazine ring, confirming their connectivity and aiding in their specific assignment. nih.gov Other advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, providing a complete and unambiguous structural confirmation.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₈ClN₃, corresponding to a molecular weight of approximately 193.63 g/mol . lookchem.comchemnet.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 193. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 195 with about one-third the intensity of the M⁺˙ peak would be observed. semanticscholar.org High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. beilstein-journals.org The fragmentation pattern would likely involve the loss of a chlorine radical (Cl˙), a methyl radical (˙CH₃), or other small neutral molecules, providing further structural corroboration.

| Ion | Predicted m/z Value | Description | Reference Analogs |

|---|---|---|---|

| [M]⁺˙ | 193 | Molecular ion peak (for ³⁵Cl isotope) | semanticscholar.org |

| [M+2]⁺˙ | 195 | Isotope peak for ³⁷Cl | semanticscholar.org |

| [M-Cl]⁺ | 158 | Loss of a chlorine atom | - |

| [M-CH₃]⁺ | 178 | Loss of a methyl group | - |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. researchgate.net By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and other crucial structural details. researchgate.netnih.gov While specific single-crystal X-ray diffraction data for this compound is not extensively documented in publicly available literature, analysis of closely related phthalazine derivatives provides significant insight into its expected structural features. mdpi.comsoton.ac.ukmdpi.com

The molecular conformation of this compound is largely dictated by the rigid, planar phthalazine ring system. Computational modeling and experimental data from analogous structures, such as 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, suggest that the phthalazine core provides a flat scaffold. mdpi.comresearchgate.net The substituents—the chloro group at position 4 and the N-methylamine group at position 1—will adopt specific orientations relative to this plane.

Illustrative Conformational Data of a Related Phthalazine Derivative

| Feature | Description | Reference |

|---|---|---|

| Core Ring System | The phthalazine ring is generally planar. | soton.ac.uk |

| Substituent Orientation | Torsional angles define the 3D arrangement of substituent groups relative to the core. | mdpi.comresearchgate.net |

| Molecular Flexibility | Rotation around single bonds, such as the C1-N bond, allows for conformational isomers. | mdpi.com |

The way molecules of this compound pack together in a crystal (supramolecular assembly) is governed by various non-covalent intermolecular interactions. rsc.orgmdpi.com These interactions are critical as they influence the crystal's stability, melting point, and solubility. Based on the functional groups present, several types of interactions are anticipated:

π–π Stacking: The aromatic phthalazine rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. This is a common feature in the crystal packing of nitrogen-rich heterocyclic compounds like 6-azidotetrazolo[5,1-a]phthalazine. mdpi.comsoton.ac.uk

Hydrogen Bonding: Although this compound is a secondary amine and has an N-H bond, its participation in strong hydrogen bonding might be limited. However, weaker C–H···N and C–H···Cl interactions are highly probable and play a significant role in stabilizing the crystal lattice of similar compounds. soton.ac.uksemanticscholar.org

Halogen Interactions: The chlorine atom can participate in Cl···N or Cl···π interactions, which are recognized as important structure-directing forces in the crystals of halogenated organic molecules. mdpi.com

Common Intermolecular Interactions in Phthalazine Analogs

| Interaction Type | Description | Expected Role in Crystal Packing | Reference |

|---|---|---|---|

| π–π Stacking | Attraction between aromatic rings of neighboring molecules. | Major contributor to molecular stacking and cohesion. | mdpi.comsoton.ac.uk |

| C–H···N | Weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Directional interaction helping to form sheets or chains. | soton.ac.uk |

| C–H···Cl | Weak hydrogen bond involving the chlorine substituent. | Contributes to the stability of the supramolecular assembly. | mdpi.com |

| N···N Interactions | Interactions between nitrogen atoms of adjacent molecules. | Important for cohesion in nitrogen-rich heterocycles. | soton.ac.uk |

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. This information is a direct output of a single-crystal X-ray diffraction experiment. For related heterocyclic compounds, monoclinic (e.g., space group P21/c) and triclinic (e.g., space group P-1) are common crystal systems. researchgate.netmdpi.com For instance, the crystal structure of 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide was determined to be monoclinic with the space group P21/c. researchgate.net The specific crystal system for this compound would depend on the precise nature of its supramolecular assembly. The presence of multiple molecules in the asymmetric unit is also possible, as is the phenomenon of polymorphism, where the compound can crystallize in multiple different forms. soton.ac.uk

Crystallographic Data for an Analogous Heterocyclic Compound

| Parameter | Example Value (4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 19.0933(2) | researchgate.net |

| b (Å) | 23.0910(3) | researchgate.net |

| c (Å) | 10.6831(2) | researchgate.net |

| β (°) | 90.064(1) | researchgate.net |

| **Volume (ų) ** | 4710.00(12) | researchgate.net |

| Z | 16 | researchgate.net |

Thermal Analysis Techniques for Purity and Phase Transitions (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. shimadzu.com It is an invaluable tool for determining the purity of a compound and for studying its phase transitions, such as melting, crystallization, and solid-solid transitions (polymorphism). shimadzu.comnih.gov

A DSC analysis of this compound would involve heating a small, precisely weighed sample in a sealed pan at a constant rate. The resulting thermogram plots heat flow against temperature. A sharp, single endothermic peak would indicate the melting of a pure, crystalline substance. The temperature at the peak's onset is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). mdpi.com Broadened melting peaks or the presence of additional thermal events can suggest the presence of impurities or multiple polymorphic forms.

For halogenated heterocyclic compounds, DSC can reveal complex thermal behaviors. mdpi.combohrium.com For example, some compounds exhibit different melting points depending on their crystallization solvent, indicating polymorphism. youtube.com A DSC experiment can also detect enantiotropic transitions, where one polymorph reversibly converts to another upon heating. nih.gov The thermal stability of the compound can also be assessed; studies on similar heterocyclic structures show that the introduction of halogen substituents can significantly increase thermal stability. mdpi.com

Illustrative DSC Data for a Hypothetical Pure Compound

| Parameter | Illustrative Value | Information Provided |

|---|---|---|

| Melting Onset (T_onset) | 185.5 °C | Start of melting; indicative of the melting point. |

| Melting Peak (T_peak) | 188.0 °C | Temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔH_fus) | 110 J/g | Energy required to melt the sample; relates to crystal lattice energy. |

| Peak Shape | Sharp, Symmetrical | Suggests high purity and a single crystalline form. |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. oaji.netias.ac.in It is frequently employed to study heterocyclic compounds, providing a balance between accuracy and computational cost. researchgate.net For phthalazine (B143731) and its derivatives, DFT methods have been successfully used to determine optimized geometries, electronic properties, and spectroscopic parameters. oaji.netias.ac.inresearchgate.net

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For the parent phthalazine molecule, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized structural parameters, including bond lengths and angles. oaji.net

For 4-chloro-N-methylphthalazin-1-amine, a similar DFT approach would be used. The resulting optimized geometry would reveal the precise bond lengths of the C-Cl, C-N, and N-N bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape. These parameters are influenced by the electronic effects of the chloro, methyl, and amine substituents on the phthalazine core. The presence of the electron-withdrawing chlorine atom and the electron-donating N-methylamine group would induce specific changes in the bond lengths and charge distribution of the aromatic system compared to the unsubstituted phthalazine. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phthalazine (Calculated using B3LYP/6-311++G(d,p)) oaji.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C | ~1.39 - 1.41 |

| C-N | ~1.31 - 1.37 |

| N-N | ~1.38 |

| C-H | ~1.08 |

| C-N-N Angle | ~118° - 120° |

| C-C-C Angle | ~119° - 121° |

| Note: This table is based on data for the parent phthalazine molecule. The values for this compound would be influenced by its specific substituents. |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for the parent phthalazine molecule have shown good agreement with experimental data after appropriate scaling. oaji.net

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The calculated shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing chlorine atom and the N-methylamine group. Similarly, theoretical vibrational (infrared and Raman) frequencies can be computed. oaji.net These calculations help to assign observed spectral bands to specific molecular motions, such as C-Cl stretching, N-H bending, and ring vibrations, confirming the molecular structure.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.commdpi.com

Reaction Mechanism Computational Analysis

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds and what factors control its rate and outcome. rsc.orgmdpi.com

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine attacks a chlorophthalazine precursor. researchgate.net Computational analysis of such reactions involves mapping the potential energy surface (PES) as the reactants approach and transform into products. mdpi.com This process allows for the identification of key stationary points: reactants, intermediates, transition states, and products. mdpi.comksu.edu.sa

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. ksu.edu.sa DFT calculations are used to locate the geometry of the transition state and calculate its energy. researchgate.netrsc.org For the synthesis of this compound, a computational study would search for the transition state associated with the nucleophilic attack of methylamine (B109427) on the 4-chlorophthalazine. This would likely involve the formation of a high-energy intermediate known as a Meisenheimer complex, a common feature in SNAr mechanisms. researchgate.net

Theoretical investigations into the nitrosation of amines and other nucleophilic substitution reactions have successfully used these methods to determine which reaction pathways are most feasible. nih.govnih.gov For the synthesis of this compound, comparing the energetic profiles of different possible pathways could reveal the most efficient synthetic route. For instance, the calculations could clarify whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate. researchgate.net This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product.

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound and its chemical behavior is a critical area of study. Computational models offer a powerful lens through which to understand these connections.

Correlation of Structural Modifications with Chemical Reactivity

The reactivity of the phthalazinone core is significantly influenced by the nature and position of its substituents. In the case of this compound, the chloro and N-methyl groups play a pivotal role in modulating its electronic properties and, consequently, its chemical reactivity.

Research on related phthalazinone derivatives has demonstrated that the introduction of different substituents can lead to a range of biological activities. For instance, studies on antifungal phthalazinones revealed that the presence of a 4-chlorobenzyl group at the C-4 position was a key determinant for their activity. mdpi.comresearchgate.net Similarly, methylation at the N-2 position was found to be crucial, as non-methylated analogues displayed significantly lower antifungal efficacy. mdpi.comresearchgate.net These findings underscore the sensitivity of the phthalazinone scaffold to structural modifications.

Theoretical Investigation of Substituent Effects on Molecular Stability

In a broader context, studies on substituted phthalazinones have shown that the introduction of various functional groups, including electron-withdrawing groups like nitro and chloro, and electron-donating groups like methyl, can significantly alter the electronic landscape of the molecule. mdpi.comresearchgate.net For example, the presence of two chlorine substituents at the C-6 and C-7 positions in some phthalazinone derivatives led to inactive compounds in antifungal assays, suggesting a complex relationship between substitution patterns and molecular properties. mdpi.com

Intermolecular Interactions and Crystal Lattice Stabilization (e.g., Hirshfeld Analysis)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govrsc.org This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

While a specific Hirshfeld analysis for this compound is not available in the provided search results, we can infer the likely interactions based on its molecular structure and from analyses of similar compounds. The molecule possesses several potential sites for hydrogen bonding and other intermolecular contacts, including the nitrogen atoms of the phthalazine ring, the exocyclic amine, and the chloro substituent.

In the crystal structure of a related compound, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, Hirshfeld analysis revealed significant contributions from N-H···N, C-H···N, and C-H···O hydrogen bonds to the crystal packing. nih.gov Another study on 4-{2,2-dichloro-1-[(E)-2-(4-methyl-phenyl)diazen-1-yl]ethen-yl}-N,N-dimethylaniline highlighted the importance of H···H, Cl···H/H···Cl, and C···H/H···C contacts in stabilizing the crystal structure. nih.gov

Based on these examples, it is plausible that the crystal structure of this compound is stabilized by a combination of the following interactions:

N-H···N hydrogen bonds: The exocyclic amine can act as a hydrogen bond donor to the nitrogen atoms of the phthalazine ring of a neighboring molecule.

C-H···Cl interactions: The aromatic and methyl C-H groups can form weak hydrogen bonds with the chlorine atom.

π-π stacking: The aromatic phthalazine rings could engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Table of Predicted Intermolecular Contacts for this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bond | N-H (amine) | N (ring) | High |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | Cl | Moderate |

| π-π Stacking | Phthalazine Ring | Phthalazine Ring | Moderate |

It is important to note that this is a predictive analysis based on the functional groups present in this compound and data from related structures. An experimental crystal structure determination and a dedicated Hirshfeld analysis would be necessary to definitively confirm and quantify these intermolecular interactions.

Coordination Chemistry and Non Biological Chemical Applications

Ligand Properties of Phthalazin-1-amine Derivatives

Phthalazine (B143731) and its derivatives are recognized for their ability to act as ligands, forming coordination complexes with various metal ions. The nitrogen atoms within the phthalazine ring system and the exocyclic amine group can serve as donor sites, allowing these molecules to chelate with metals.

Research into the coordination properties of phthalazine derivatives has demonstrated their capacity to form stable complexes with transition metals like copper(II) and zinc(II). d-nb.inforesearchgate.netbeilstein-journals.orgmdpi.com While direct studies on 4-chloro-N-methylphthalazin-1-amine are limited, the behavior of structurally similar phthalazinones and aminophthalazines provides significant insight. d-nb.inforesearchgate.netbeilstein-journals.org

The nitrogen atoms of the phthalazine ring are key participants in the complexation of metal ions. d-nb.inforesearchgate.net For instance, studies on aminophthalazinone derivatives with Cu(II) have shown that these compounds can act as polydentate ligands. d-nb.inforesearchgate.netbeilstein-journals.org The formation of a five-membered ring involving the N3 atom of the phthalazin-1-one system and a nitrogen atom from an attached side chain is a common coordination motif. mdpi.com This chelating effect results in the formation of stable coordination compounds. beilstein-journals.org

Zinc(II) complexes with various N-donor ligands have been extensively studied. mdpi.com Given its versatile coordination chemistry, Zn(II) can adopt various geometries, often forming tetrahedral or octahedral complexes with nitrogen-containing ligands. mdpi.com The interaction between phthalazine-based ligands and Zn(II) is crucial for the development of new chemical structures with specific spatial arrangements.

The general coordination behavior is summarized in the table below:

Table 1: Coordination Behavior of Phthalazine Derivatives with Metal Ions| Metal Ion | Typical Coordination Geometry | Key Donor Atoms in Phthalazine Ligands | Reference |

|---|---|---|---|

| Cu(II) | Distorted Square Planar, Square Pyramidal | Ring Nitrogen (N3), Side-chain Nitrogen | d-nb.info, mdpi.com, researchgate.net |

| Zn(II) | Distorted Tetrahedral, Distorted Octahedral | Ring Nitrogen, Exocyclic Amine Nitrogen | mdpi.com |

The formation of metal complexes with phthalazin-1-amine derivatives is typically confirmed and characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). d-nb.infomdpi.commdpi.com

Infrared (IR) Spectroscopy: Upon complexation, significant shifts in the vibrational frequencies of the ligand are observed. For example, in studies with 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the N-H stretching vibrations in the range of 3310 to 3157 cm⁻¹ are altered upon coordination with a metal. mdpi.com Stretching vibrations associated with the C=N moiety are also indicative of complex formation. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of these complexes in solution. The chemical shifts of protons and carbons near the coordination sites are affected by the metal ion. For instance, in a ¹³C-NMR spectrum of a phthalazin-1(2H)-imine derivative, carbon signals of the phthalazine ring were observed at specific chemical shifts (C8a—125.2 ppm, C8—125.8 ppm, C5—127.3 ppm, C4a—129.9 ppm, C6 and C7—132.5 and 132.7 ppm, C4—138.3 ppm, and C1—147.9 ppm), which would be expected to shift upon metal coordination. mdpi.com

Mass Spectrometry (MS): ESI-MS analysis is used to confirm the stoichiometry of the metal-ligand complexes. The mass-to-charge ratio (m/z) of the resulting complex provides direct evidence of its formation and composition. d-nb.infonih.gov For example, the fragmentation analysis of a Cu(II) complex with an aminophthalazinone derivative showed the loss of specific fragments, confirming the structure of the complex. d-nb.info

Table 2: Spectroscopic Data for Characterization of Phthalazine-Type Ligands and Complexes

| Spectroscopic Technique | Key Observables for Ligand | Expected Changes Upon Complexation | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H stretching (~3300-3100 cm⁻¹) | Shift in N-H and C=N stretching frequencies | mdpi.com, mdpi.com |

| ¹H NMR | Signals for aromatic and amine protons | Broadening or shifting of signals near metal center | mdpi.com |

| ¹³C NMR | Characteristic signals for phthalazine carbons | Shifts in carbon signals adjacent to donor atoms | mdpi.com |

| Mass Spectrometry | Molecular ion peak of the ligand | Detection of molecular ion peak corresponding to [Ligand+Metal] | d-nb.info, nih.gov |

Role in the Development of New Chemical Reagents and Materials

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. semanticscholar.orgnih.gov This reactivity is fundamental to its role in developing new chemical reagents.

Phthalazine derivatives are considered "kinase-privileged fragments" in medicinal chemistry, and the synthetic pathways used to create potential drug candidates highlight their utility as chemical building blocks. nih.gov For instance, 1-chlorophthalazine (B19308) intermediates are reacted with various nucleophiles, such as amines and phenols, to construct larger, more complex molecular architectures. semanticscholar.orgnih.gov

Beyond its use as a synthetic intermediate, phthalazine derivatives have found applications in materials science. N-alkylphthalazinone derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. bohrium.com The inhibitor molecules adsorb onto the steel surface, forming a protective film that prevents corrosion. The effectiveness of this protection is influenced by the molecular structure, including the substituent groups on the phthalazinone core. bohrium.com This suggests a potential non-biological application for derivatives of this compound in materials protection.

Scalability and Efficiency of Synthetic Routes for Industrial Processes

The utility of this compound in industrial applications depends on the scalability and efficiency of its synthesis. Various methods for preparing phthalazine derivatives have been reported, with differing levels of efficiency.

A common route involves the chlorination of a phthalazinone precursor using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution to introduce the amine group. semanticscholar.orgnih.gov The synthesis of the phthalazinone core itself can start from readily available materials like phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303). semanticscholar.orgnih.gov

For industrial-scale production, factors such as the cost of starting materials, reaction conditions (temperature, pressure), catalyst requirements, and product purification must be optimized. Processes involving catalytic hydrogenation are also relevant, particularly for the synthesis of amine precursors. google.com The development of one-pot, multi-component reactions represents a particularly attractive strategy for increasing efficiency and scalability in the synthesis of complex phthalazine structures. chemrevlett.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.